molecular formula C6HClF3N3O4 B2883950 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine CAS No. 163238-99-1

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine

Cat. No.: B2883950
CAS No.: 163238-99-1
M. Wt: 271.54
InChI Key: IDCFSFWWDSZEGA-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with chlorine, nitro, and trifluoromethyl groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a significant compound in the fields of agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition . The reaction conditions are carefully monitored to ensure the selective introduction of nitro groups at the 3 and 5 positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also incorporates advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, while the nitro groups provide sites for further chemical modification .

Properties

IUPAC Name

2-chloro-3,5-dinitro-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF3N3O4/c7-5-3(13(16)17)1-2(12(14)15)4(11-5)6(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCFSFWWDSZEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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